Cas no 1181970-84-2 (8-Methylquinolin-3-amine)

8-Methylquinolin-3-amine is a quinoline derivative featuring a methyl substituent at the 8-position and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. Its rigid quinoline scaffold and functional groups enable selective modifications, making it valuable for constructing complex heterocyclic systems. The presence of the amino group allows for further derivatization, such as acylation or condensation reactions, while the methyl group can influence steric and electronic properties. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows. Its stability and well-characterized reactivity profile make it a reliable choice for experimental studies.
8-Methylquinolin-3-amine structure
8-Methylquinolin-3-amine structure
Product Name:8-Methylquinolin-3-amine
CAS No:1181970-84-2
MF:C10H10N2
MW:158.199801921844
CID:5265947
Update Time:2025-05-25

8-Methylquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 8-methylquinolin-3-amine
    • 3-Quinolinamine, 8-methyl-
    • 8-Methylquinolin-3-amine
    • Inchi: 1S/C10H10N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,11H2,1H3
    • InChI Key: NDJBTFOWORZSDD-UHFFFAOYSA-N
    • SMILES: N1C=C(C=C2C=CC=C(C)C=12)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9

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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077809-1g
8-Methylquinolin-3-amine
1181970-84-2 95%
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¥3717.0 2023-04-05

8-Methylquinolin-3-amine Related Literature

Additional information on 8-Methylquinolin-3-amine

Comprehensive Overview of 8-Methylquinolin-3-amine (CAS No. 1181970-84-2): Properties, Applications, and Research Insights

8-Methylquinolin-3-amine (CAS No. 1181970-84-2) is a specialized organic compound belonging to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their diverse chemical and biological properties. This compound, characterized by a methyl group at the 8-position and an amino group at the 3-position of the quinoline backbone, has garnered significant attention in pharmaceutical and materials science research. Its molecular formula, C10H10N2, and unique structural features make it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 8-Methylquinolin-3-amine has surged due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are actively exploring its role in targeting specific enzymes and pathways, aligning with the growing interest in precision medicine and personalized therapeutics. The compound's ability to modulate biological interactions has also made it a subject of interest in cancer research, where quinoline derivatives are being investigated for their antitumor properties.

From a synthetic perspective, 8-Methylquinolin-3-amine serves as a versatile building block for the construction of more complex molecules. Its amino-functionalized quinoline structure allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the current trend in combinatorial chemistry and fragment-based drug design, where researchers seek to optimize molecular properties for enhanced efficacy and reduced side effects.

The compound's physicochemical properties, including its solubility, stability, and reactivity, have been extensively studied to facilitate its use in various applications. For instance, its moderate polarity makes it suitable for both organic and aqueous-phase reactions, a feature highly valued in green chemistry initiatives. As sustainability becomes a key focus in chemical industries, 8-Methylquinolin-3-amine is being evaluated for its compatibility with eco-friendly synthesis protocols, such as catalytic reactions and solvent-free conditions.

In the field of materials science, 8-Methylquinolin-3-amine has shown promise as a precursor for the development of organic semiconductors and luminescent materials. Its conjugated π-system and electron-donating amino group contribute to desirable electronic properties, making it a candidate for optoelectronic devices and sensors. This aligns with the increasing demand for advanced materials in renewable energy technologies, such as organic photovoltaics and light-emitting diodes (OLEDs).

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize 8-Methylquinolin-3-amine and ensure its purity for research and industrial applications. Quality control is critical, especially when the compound is used in pharmaceutical synthesis, where impurities can significantly impact the safety and efficacy of final products. Recent advancements in analytical chemistry have enabled more precise quantification and identification of trace impurities, further enhancing the reliability of this compound in high-stakes applications.

Looking ahead, the future of 8-Methylquinolin-3-amine appears promising, with ongoing research exploring its potential in emerging fields such as bioimaging and theranostics. Its ability to interact with biological systems while exhibiting favorable photophysical properties positions it as a candidate for multifunctional agents in diagnostics and therapy. As the scientific community continues to uncover new applications, 8-Methylquinolin-3-amine is poised to remain a compound of significant interest in both academic and industrial settings.

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